4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol
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Overview
Description
4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol is an organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol typically involves the condensation reaction between 4-nitro-2-hydroxybenzaldehyde and 2-hydrazinylpyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated phenol derivatives.
Scientific Research Applications
4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the pyridine ring allows for electron transfer processes, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Nitro-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-11-5-4-10(16(18)19)7-9(11)8-14-15-12-3-1-2-6-13-12/h1-8,17H,(H,13,15)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNAVCPCBQISRG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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